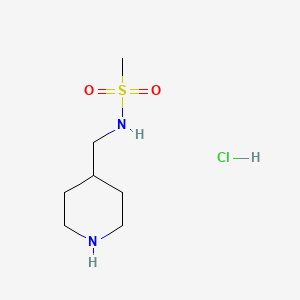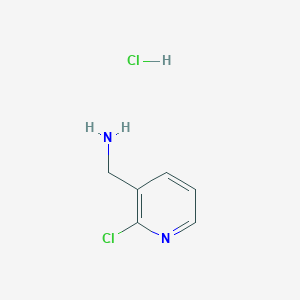
4-sec-butoxymethyl-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-sec-Butoxymethyl-pyridine: is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is also known by its IUPAC name, 4-(butan-2-yloxymethyl)pyridine . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-sec-butoxymethyl-pyridine typically involves the alkylation of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with sec-butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
4-sec-Butoxymethyl-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like or to yield reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl group can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
4-sec-Butoxymethyl-pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Pyridine derivatives, including this compound, are explored for their potential pharmacological properties, such as antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-sec-butoxymethyl-pyridine involves its interaction with various molecular targets. As a pyridine derivative, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in catalytic reactions, influencing the rate and selectivity of chemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
4-Methoxymethyl-pyridine: Similar in structure but with a methoxy group instead of a butoxymethyl group.
4-Ethoxymethyl-pyridine: Contains an ethoxymethyl group instead of a butoxymethyl group.
4-Isopropoxymethyl-pyridine: Features an isopropoxymethyl group in place of the butoxymethyl group.
Uniqueness:
4-sec-Butoxymethyl-pyridine is unique due to the presence of the sec-butoxymethyl group, which imparts distinct chemical and physical properties. This group influences the compound’s reactivity, solubility, and potential applications in various fields. The sec-butoxymethyl group provides steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions.
Propriétés
Numéro CAS |
104338-30-9 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-(butan-2-yloxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9H,3,8H2,1-2H3 |
Clé InChI |
SVGUUCYGQIGHSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC1=CC=NC=C1 |
Synonymes |
4-sec-butoxymethyl-pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)



![(1S,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B1149079.png)

